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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801 Get Quote

CAS Number: 86386-77-8

Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

methanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction
This technical guide provides a comprehensive overview of the compound identified as

"Efinaconazole Analogue-1" by select suppliers, which is chemically defined as 1-((2-(2,4-

Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS

number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal

drug Fluconazole, specifically Fluconazole Impurity G (methanesulfonate salt).

This document details the physicochemical properties, synthesis, and analytical methodologies

related to this compound, serving as a valuable resource for researchers in medicinal

chemistry, process development, and quality control.

Physicochemical Properties
A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-

yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.
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Property Value Reference

Molecular Formula C12H13F2N3O4S [1]

Molecular Weight 333.31 g/mol [1]

Appearance White to off-white solid [2]

Melting Point 192-194 °C [2]

InChIKey
NJBRNNOGZPVNNR-

UHFFFAOYSA-N
[1]

SMILES

CS(=O)(=O)O.C1C(O1)

(CN2C=NC=N2)C3=C(C=C(C

=C3)F)F

[1]

Synthesis
The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole,

a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-

step synthesis starting from 2,4-difluoro-α-chloroacetophenone.

Synthesis of the Oxirane Intermediate
The synthetic pathway for the oxirane intermediate, which is the free base of the target

compound, is outlined below.

Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
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Synthesis Pathway

Step 1

Step 2

2,4-difluoro-α-chloroacetophenone

Intermediate Compound 2

K2CO3, Toluene (reflux)

1H-1,2,4-triazole

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
(Oxirane 3)

aq. NaOH, Toluene

Trimethylsulfoxonium iodide (TMSI)

Click to download full resolution via product page

Caption: Two-step synthesis of the oxirane intermediate.

Experimental Protocol for the Synthesis of the Oxirane
Intermediate
The following is a general experimental protocol based on available literature[1]:

Step 1: Synthesis of Intermediate Compound 2

To a solution of 2,4-difluoro-α-chloroacetophenone in toluene, add 1H-1,2,4-triazole and

potassium carbonate (K2CO3).

Heat the mixture to reflux.
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Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound

2.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)

Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic

system of aqueous sodium hydroxide (NaOH) and toluene.

Stir the mixture vigorously at room temperature.

Monitor the reaction until completion.

Separate the organic layer and wash with water.

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.

The product, which may be an oil, can be crystallized from a solvent system such as

dichloromethane/methanol[1].

Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by

reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.

Analytical Data
This compound is often identified as an impurity in Fluconazole bulk drug substance and can

be analyzed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the detection and quantification of this impurity in

pharmaceutical samples.
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Parameter Value Reference

Limit of Detection (LOD)
3.0 - 5.0 µg/mL (for related

fluconazole impurities)

Limit of Quantification (LOQ)
10.0 - 22.0 µg/mL (for related

fluconazole impurities)

Typical HPLC Method Parameters for Fluconazole and its Impurities:

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate)

and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 261 nm.

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Spectroscopic Data
Structural elucidation of this compound and related impurities is typically achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS)[3][4].

Expected Spectroscopic Data:

¹H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the

triazole ring, the methylene group adjacent to the triazole, and the oxirane ring. The

methanesulfonate group will exhibit a singlet for the methyl protons.

¹³C NMR: Will display signals corresponding to all the carbon atoms in the molecule,

including those in the aromatic ring, the triazole ring, the oxirane ring, and the

methanesulfonate group.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the free base and potentially fragment ions resulting from the loss of the

methanesulfonic acid or other parts of the molecule.

Logical Relationships in Analysis
The analysis of this compound as a pharmaceutical impurity involves a logical workflow to

ensure the quality and safety of the active pharmaceutical ingredient (API).

Diagram 2: Impurity Analysis Workflow
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Workflow for Impurity Analysis

API Sample (e.g., Fluconazole)

HPLC Analysis

Detection of Impurity Peak

Quantification of Impurity

Comparison with Specification Limits

Pass

Below Limit

Fail/Investigation

Above Limit

Isolation of Impurity (if unknown or above limits)

Structural Elucidation (NMR, MS)

Identification of Impurity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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